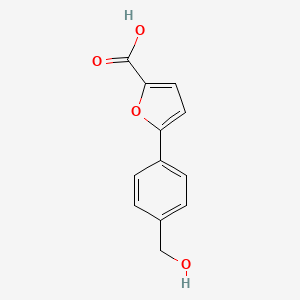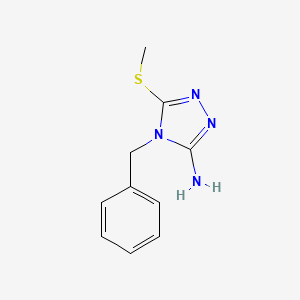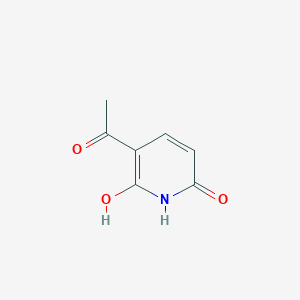
5-(4-(Hydroxymethyl)phenyl)furan-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-(Hydroxymethyl)phenyl)furan-2-carboxylic acid is an organic compound belonging to the class of furan derivatives It features a furan ring substituted at the 2-position with a carboxylic acid group and at the 5-position with a 4-(hydroxymethyl)phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Hydroxymethyl)phenyl)furan-2-carboxylic acid can be achieved through several methods. One common approach involves the radical bromination of a precursor compound, followed by subsequent reactions to introduce the desired functional groups. For example, the radical bromination of a methyl group with NBS/AIBN in CCl4 under reflux conditions can yield a brominated intermediate. This intermediate can then be converted into the corresponding phosphonate with triethyl phosphite at elevated temperatures, followed by further reactions to introduce the hydroxymethyl and carboxylic acid groups .
Industrial Production Methods
Industrial production methods for this compound may involve the use of bio-renewable resources. For instance, 5-hydroxymethyl-2-furancarboxylic acid can be synthesized from bio-based high-concentration 5-hydroxymethylfurfural via selective oxidation using highly tolerant aldehyde dehydrogenase . This approach leverages sustainable and environmentally friendly processes, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-(Hydroxymethyl)phenyl)furan-2-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the hydroxymethyl and carboxylic acid groups.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include various furan derivatives, such as 5-formyl furan-2-carboxylic acid and 2,5-bis(hydroxymethyl)furan, which have significant applications in polymerization and other industrial processes .
Wissenschaftliche Forschungsanwendungen
5-(4-(Hydroxymethyl)phenyl)furan-2-carboxylic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-(4-(Hydroxymethyl)phenyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, molecular docking studies have shown that the catalytic active site of certain enzymes forms stable interactions with the compound, enhancing its catalytic efficiency . This interaction facilitates the selective oxidation of substrates, leading to the formation of valuable products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Cyano-furan-2-carboxylic acid: This compound features a cyano group instead of the hydroxymethyl group and exhibits different chemical properties and reactivity.
2,5-Furandicarboxylic acid: This compound has two carboxylic acid groups and is used as a precursor for monomers and polymers.
5-Hydroxymethyl-2-furancarboxylic acid: This compound is structurally similar but lacks the phenyl group, making it less complex.
Uniqueness
5-(4-(Hydroxymethyl)phenyl)furan-2-carboxylic acid is unique due to the presence of both a hydroxymethyl group and a phenyl group attached to the furan ring. This structural complexity imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H10O4 |
|---|---|
Molekulargewicht |
218.20 g/mol |
IUPAC-Name |
5-[4-(hydroxymethyl)phenyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C12H10O4/c13-7-8-1-3-9(4-2-8)10-5-6-11(16-10)12(14)15/h1-6,13H,7H2,(H,14,15) |
InChI-Schlüssel |
DELIBVPURKEFAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CO)C2=CC=C(O2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B12114814.png)


![5,5-Dimethyl-3-[(oxolan-2-ylmethyl)amino]cyclohex-2-en-1-one](/img/structure/B12114827.png)
![Methyl 2-[2-(2-acetamidopropanoylamino)propanoylamino]-3-phenylpropanoate](/img/structure/B12114836.png)

![5-chloro-1-[3-(naphthalen-2-yloxy)propyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B12114842.png)
![Tert-butyl 7-oxa-3,10-diazaspiro[5.6]dodecane-10-carboxylate](/img/structure/B12114850.png)



![Urea, N-[1,1'-biphenyl]-4-yl-N'-(tetrahydro-3-methyl-1,1-dioxido-3-thienyl)-](/img/structure/B12114876.png)
![17-(5,6-Dimethylheptan-2-yl)-10,13-dimethyl-4-methylidene-1,2,3,5,6,7,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B12114884.png)

